molecular formula C12H11N3 B2516076 1-(pyrazin-2-yl)-2,3-dihydro-1H-indole CAS No. 1798782-35-0

1-(pyrazin-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B2516076
CAS No.: 1798782-35-0
M. Wt: 197.241
InChI Key: KLIUIRYNQYNGCB-UHFFFAOYSA-N
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Description

1-(pyrazin-2-yl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.241. The purity is usually 95%.
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Scientific Research Applications

Combinatorial Synthesis and Application in Drug Development

  • An efficient method for synthesizing spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives was developed, leveraging a one-pot reaction facilitated by ultrasound irradiation. This method exemplifies the group-assistant-purification (GAP) chemistry process, which simplifies purification by avoiding traditional chromatography and recrystallization (Yi Zou et al., 2012).
  • A novel approach for creating pyrazolo[3,4-e]indolizine derivatives via a microwave-irradiated, diethylamine-catalyzed domino reaction showcases an efficient bond formation strategy, resulting in complex molecules with potential biological applications (Jianjun Wang et al., 2015).

Antimicrobial Activity

  • Research into pyrazoline and pyrazole derivatives has highlighted their significance in developing antimicrobial agents. A study demonstrated the synthesis of these derivatives, revealing their potent antibacterial and antifungal activities, which could contribute to new therapeutic options (S. Y. Hassan, 2013).

Advancements in Synthetic Methodologies

  • Innovations in synthetic chemistry have been demonstrated, such as the oxidative C-C/N-N bond-formation cascade for pyrazole synthesis. This method highlights an efficient route to create biologically relevant motifs without requiring carcinogenic hydrazines or dealing with regioselectivity issues (Julia J. Neumann et al., 2010).

Exploration of Biological Activities

  • The discovery of indoxacarb illustrates the application of pyrazoline-type compounds as insecticidal agents, highlighting the evolution of pyrazoline moieties into commercially viable products with environmental and toxicological benefits (S. Mccann et al., 2001).

Cocrystal Formation for Pharmaceutical Enhancement

  • Research into the cocrystallization of pyrazinecarboxamide with various carboxylic acids has provided insights into the preferential formation of homosynthons, offering potential strategies for enhancing pharmaceutical formulations through cocrystal engineering (Tapas Kumar Adalder et al., 2012).

Safety and Hazards

Indoline is considered a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “1-(Pyrazine-2-yl)indoline” could involve further exploration of its potential medicinal properties. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Properties

IUPAC Name

1-pyrazin-2-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-11-10(3-1)5-8-15(11)12-9-13-6-7-14-12/h1-4,6-7,9H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIUIRYNQYNGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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